molecular formula C20H25ClN2O B14984094 N-[2-(2-chlorophenyl)-2-(diethylamino)ethyl]-4-methylbenzamide

N-[2-(2-chlorophenyl)-2-(diethylamino)ethyl]-4-methylbenzamide

Katalognummer: B14984094
Molekulargewicht: 344.9 g/mol
InChI-Schlüssel: WCGISJPXWBLSRD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[2-(2-chlorophenyl)-2-(diethylamino)ethyl]-4-methylbenzamide is an organic compound that belongs to the class of amides This compound is characterized by the presence of a chlorophenyl group, a diethylamino group, and a methylbenzamide group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2-chlorophenyl)-2-(diethylamino)ethyl]-4-methylbenzamide typically involves the reaction of 2-chlorophenylacetonitrile with diethylamine, followed by the addition of 4-methylbenzoyl chloride. The reaction conditions often include the use of a suitable solvent, such as dichloromethane, and a base, such as triethylamine, to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

N-[2-(2-chlorophenyl)-2-(diethylamino)ethyl]-4-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines and other reduced products.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorophenyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like sodium methoxide and potassium cyanide can be employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.

Wissenschaftliche Forschungsanwendungen

N-[2-(2-chlorophenyl)-2-(diethylamino)ethyl]-4-methylbenzamide has a wide range of scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of various chemical products and materials.

Wirkmechanismus

The mechanism of action of N-[2-(2-chlorophenyl)-2-(diethylamino)ethyl]-4-methylbenzamide involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N-[2-(2-chlorophenyl)-2-(diethylamino)ethyl]benzamide
  • N-[2-(2-chlorophenyl)-2-(dimethylamino)ethyl]-4-methylbenzamide
  • N-[2-(2-bromophenyl)-2-(diethylamino)ethyl]-4-methylbenzamide

Uniqueness

N-[2-(2-chlorophenyl)-2-(diethylamino)ethyl]-4-methylbenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Eigenschaften

Molekularformel

C20H25ClN2O

Molekulargewicht

344.9 g/mol

IUPAC-Name

N-[2-(2-chlorophenyl)-2-(diethylamino)ethyl]-4-methylbenzamide

InChI

InChI=1S/C20H25ClN2O/c1-4-23(5-2)19(17-8-6-7-9-18(17)21)14-22-20(24)16-12-10-15(3)11-13-16/h6-13,19H,4-5,14H2,1-3H3,(H,22,24)

InChI-Schlüssel

WCGISJPXWBLSRD-UHFFFAOYSA-N

Kanonische SMILES

CCN(CC)C(CNC(=O)C1=CC=C(C=C1)C)C2=CC=CC=C2Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.